H-D-Val-Leu-Arg-pNA 2AcOH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

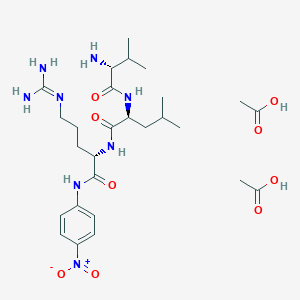

H-D-Val-Leu-Arg-pNA 2AcOH, also known as D-VLR-pNA, is a chromogenic substrate used for a convenient, sensitive, and selective assay of glandular kallikrein activity, such as human and rat urinary kallikreins . Stock solutions of this substrate are best prepared in DMSO .

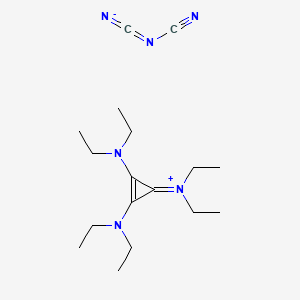

Molecular Structure Analysis

The molecular formula of this compound is C23H38N8O5 · 2C2H4O2 . The molecular weight is 626.71 .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 626.71 and a molecular formula of C23H38N8O5 · 2C2H4O2 . It is recommended to store this compound at temperatures below -15°C .科学研究应用

1. 应用于腺体激肽释放酶的测定

H-D-Val-Leu-Arg-pNA (S-2266)已被用作一种显色肽底物,用于测定源自胰腺、尿液和唾液等各种来源的腺体激肽释放酶。此方法以其简单性和可重复性而著称,并且用于这些测定的条件已针对准确性进行了优化 (Amundsen et al., 1979).

2. 磷酸组氨酸磷酸酶 1 (PHPT1) 活性的分析

该底物已被纳入筛选方法中,主要用于分析磷酸组氨酸磷酸酶 1 (PHPT1) 活性。此应用对于解决检测和分析磷酸组氨酸的挑战至关重要,与现有方法相比,它提供了一种更直接、更快速的选择 (Beckman-Sundh et al., 2011).

3. 高分子量蛋白质的 NMR 实验

在旨在分配高分子量蛋白质中的甲基 (13)C 和 (1)H 化学位移的 NMR 实验中,该化合物因其相关的分子组成而被引用。此类研究对于了解大蛋白质的结构和动力学至关重要 (Tugarinov & Kay, 2003).

4. 研究丝氨酸蛋白酶特异性

H-D-Val-Leu-Arg-pNA 已用于研究丝氨酸蛋白酶对各种肽显色底物的特异性。这些研究有助于了解酶与不同底物的相互作用和效率,这在生化和临床研究中至关重要 (Mattler Le & Bang Nu, 1977).

5. 血液消化研究中的酶学表征

该底物已用于硬蜱(特别是长角血蜱)中丝氨酸蛋白酶的酶学表征研究。这项研究有助于了解蜱中的血液消化机制 (Miyoshi et al., 2004).

6. 纤溶系统评估

该化合物还用于一组测试中,用于定量评估血浆纤溶系统。此类评估测量包括自发纤溶酶活性、纤溶酶原含量和激活剂活性在内的各个方面,为纤溶系统的功能提供了至关重要的见解 (Latallo et al., 1978).

7. 显色底物的合成

此外,它还参与了显色底物的化学合成,这对于组织纤溶酶原激活剂和纤溶酶的测定至关重要。这些研究中概述的详细程序对于在工作中使用大量这些底物的研究人员至关重要 (Sharma & Castellino, 1990).

作用机制

Target of Action

The primary target of H-D-Val-Leu-Arg-pNA 2AcOH, also known as D-VLR-pNA, is the glandular kallikrein enzyme . This enzyme plays a crucial role in the kallikrein-kinin system , which is involved in inflammation, blood pressure regulation, coagulation, and pain induction .

Mode of Action

This compound acts as a chromogenic substrate for the glandular kallikrein enzyme . It is designed to interact with the enzyme, allowing the enzyme to cleave it. This cleavage releases a chromophore, p-nitroaniline (pNA), which can be detected and measured . The amount of pNA released is directly proportional to the activity of the glandular kallikrein enzyme .

Biochemical Pathways

The interaction of this compound with glandular kallikrein is part of the larger kallikrein-kinin system . When glandular kallikrein cleaves its substrates, it generates kinins, which are peptides that cause blood vessels to dilate and increase vascular permeability . This can lead to effects such as lowered blood pressure and pain.

Result of Action

The cleavage of this compound by glandular kallikrein results in the release of pNA, a chromophore that can be detected spectrophotometrically . This provides a quantitative measure of glandular kallikrein activity, which can be useful in research and clinical settings .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect enzyme activity and substrate stability. Additionally, the presence of other substances, such as inhibitors or competing substrates, can also impact the interaction between this compound and glandular kallikrein .

生化分析

Biochemical Properties

H-D-Val-Leu-Arg-pNA 2AcOH interacts with glandular kallikrein, an enzyme found in various tissues including the pancreas, urine, and saliva . The nature of this interaction involves the cleavage of the substrate by the enzyme, leading to a color change that can be measured spectrophotometrically .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for glandular kallikrein. By serving as a substrate for this enzyme, it can influence cell function by modulating the activity of the kallikrein-kinin system, which plays a role in various cellular processes including inflammation, blood pressure regulation, and pain perception .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of glandular kallikrein. This binding interaction allows the enzyme to cleave the substrate, releasing a chromophore that can be detected spectrophotometrically .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be observed over time as the substrate is cleaved by glandular kallikrein. The rate of this reaction can provide information about the enzyme’s activity under various conditions .

Metabolic Pathways

This compound is involved in the kallikrein-kinin system, where it serves as a substrate for glandular kallikrein . The cleavage of this substrate by the enzyme is a key step in the generation of kinins, bioactive peptides that play a role in various physiological processes .

Subcellular Localization

The subcellular localization of this compound would likely be determined by the localization of glandular kallikrein, as this enzyme is responsible for cleaving the substrate. Glandular kallikrein is typically secreted into bodily fluids such as saliva and urine, but it can also be found in various tissues .

属性

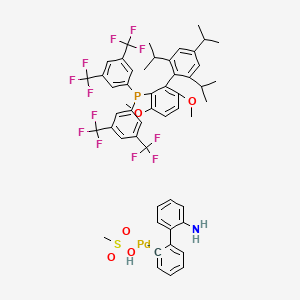

| { "Design of the Synthesis Pathway": "The synthesis pathway for H-D-Val-Leu-Arg-pNA 2AcOH involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-Val-OH", "Fmoc-Leu-OH", "Fmoc-Arg(Pbf)-OH", "p-nitroaniline (pNA)", "2-acetic acid (2AcOH)", "HOBt", "DIC", "DMF", "DCM", "TFA", "DIEA", "piperidine", "Rink amide resin" ], "Reaction": [ "1. Swell Rink amide resin in DCM for 30 minutes.", "2. Remove DCM and add Fmoc-Val-OH, HOBt, DIC, and DMF to the resin. Shake for 2 hours.", "3. Wash resin with DMF and DCM.", "4. Remove Fmoc protecting group with 20% piperidine in DMF.", "5. Wash resin with DMF and DCM.", "6. Repeat steps 2-5 for Fmoc-Leu-OH and Fmoc-Arg(Pbf)-OH.", "7. Add pNA, HOBt, DIC, and DMF to the resin. Shake for 2 hours.", "8. Wash resin with DMF and DCM.", "9. Deprotect the side chain protecting groups with TFA and 2AcOH.", "10. Wash resin with DMF and DCM.", "11. Cleave the peptide from the resin with TFA and scavengers.", "12. Purify the crude peptide by HPLC.", "13. Analyze the purified peptide by mass spectrometry and HPLC." ] } | |

CAS 编号 |

1565822-19-6 |

分子式 |

C25H42N8O7 |

分子量 |

566.7 g/mol |

IUPAC 名称 |

acetic acid;(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide |

InChI |

InChI=1S/C23H38N8O5.C2H4O2/c1-13(2)12-18(30-22(34)19(24)14(3)4)21(33)29-17(6-5-11-27-23(25)26)20(32)28-15-7-9-16(10-8-15)31(35)36;1-2(3)4/h7-10,13-14,17-19H,5-6,11-12,24H2,1-4H3,(H,28,32)(H,29,33)(H,30,34)(H4,25,26,27);1H3,(H,3,4)/t17-,18-,19+;/m0./s1 |

InChI 键 |

MBSRKKXVZCDQSH-OXJRKUMDSA-N |

手性 SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H](C(C)C)N.CC(=O)O |

SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O.CC(=O)O |

规范 SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)N.CC(=O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6315999.png)

![[RockPhos Palladacycle], min. 98%](/img/structure/B6316010.png)

![{[2-(i-Propoxy)-5-(N,N-dimethylaminosulfonyl)Phe]methylene}tricyclohexylphosphine)ruthenium(II) dichloride Zhan Catalyst -1C](/img/structure/B6316011.png)

![[2-(Dicyclohexylphosphino)-2'-(N,N-dimethylamino)biphenyl][bis(trifluoromethyl) sulfonylimido]gold(I), 98%](/img/structure/B6316015.png)

![2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B6316077.png)

![3-Azabicyclo[4.1.0]heptane-2-carboxylic acid hydrochloride](/img/structure/B6316083.png)